The presence of a reactive aldehyde group (CHO) makes 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde a potential building block for the synthesis of more complex organic molecules. These could be novel materials, pharmaceuticals, or other research chemicals [].
The nitro group (NO2) and methoxy group (OCH3) on the molecule can potentially be used to study different chemical reactions. Researchers might investigate how these functional groups affect reactivity or participate in specific reaction mechanisms [].
The nitro group can be further modified to introduce various functionalities, potentially leading to new materials with interesting properties. For example, reduction of the nitro group could yield a diamine, which could be useful in polymer synthesis [].
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₇N O₅ and a molecular weight of 197.14 g/mol. It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a benzaldehyde structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structural features contribute to its unique chemical properties and biological activities.
Research indicates that 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. The compound's ability to donate protons makes it useful in biological systems where pH regulation is crucial. Additionally, it may have applications in pharmacology due to its interactions with biological targets .
Several methods have been reported for synthesizing 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde:
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde has several applications:
Studies on the interactions of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde with various biological molecules have shown that it can bind effectively with proteins and nucleic acids. This binding capability suggests potential roles in drug design, where it could influence the activity of target proteins through competitive inhibition or allosteric modulation .
Several compounds share structural similarities with 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
4,5-Dimethoxy-2-nitrobenzaldehyde | 20357-25-9 | 1.00 |
5-Methoxy-2-nitro-4-phenoxybenzaldehyde | 1799439-10-3 | 0.98 |
4,5-Diethoxy-2-nitrobenzaldehyde | 55149-82-1 | 0.95 |
2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | 2426-86-0 | 0.95 |
The uniqueness of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde lies in its specific combination of functional groups that confer both reactivity and biological activity not found in some of its similar counterparts. The presence of both hydroxyl and methoxy groups alongside a nitro group creates distinctive reactivity patterns that are advantageous for specific synthetic pathways and biological interactions .
The IUPAC name 4-hydroxy-5-methoxy-2-nitrobenzaldehyde reflects the prioritization of the aldehyde group as the principal functional group. The numbering of substituents follows the lowest possible sequence:
This arrangement minimizes substituent numbers while ensuring clarity.
The compound’s structure includes:
Group | Position | Chemical Role |
---|---|---|
Aldehyde (-CHO) | 1 | Primary functional group; reactive site for condensation |
Nitro (-NO₂) | 2 | Electron-withdrawing; directs electrophilic substitution |
Hydroxyl (-OH) | 4 | Acidic proton; participates in hydrogen bonding |
Methoxy (-OCH₃) | 5 | Electron-donating; stabilizes aromatic ring |
The nitro group at position 2 enhances the electrophilic character of the ring, while the methoxy group at position 5 exerts resonance and inductive effects, modulating reactivity.
Common synonyms include 6-nitrovanillin and nitro-vanillin, though these names may overlap with positional isomers. Key identifiers are:
The synthesis of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde often involves nitration of vanillin derivatives. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes nitration at the ortho position to the hydroxyl group, yielding the desired product. Early methods employed concentrated nitric acid in glacial acetic acid, achieving yields up to 75%.
This compound is pivotal in synthesizing catechol-O-methyltransferase (COMT) inhibitors, such as entacapone, used in Parkinson’s disease treatment. Its nitro group is reduced to an amine, enabling further functionalization into bioactive molecules.
As a precursor to nitrobenzene dyes, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde contributes to stable blonde-to-brown hair dyes. Its low water solubility necessitates methylation to form water-soluble derivatives like 3,4-dimethoxy-5-nitrobenzaldehyde for industrial use.
Positional isomerism significantly impacts reactivity and applications:
Compound | Nitro Position | Key Features |
---|---|---|
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 2 | High electrophilic substitution at position 6; precursor to COMT inhibitors |
5-Nitrovanillin | 5 | Nitro group adjacent to methoxy; used in coenzyme Q synthesis |
6-Nitrovanillin | 6 | Nitro group para to aldehyde; employed in pharmaceutical intermediates |
The nitro group’s position dictates electronic effects and reaction pathways:
Property | Value |
---|---|
Melting Point | Not explicitly reported |
Solubility | Low in water; soluble in methanol and alkali |
Crystalline Form | Needles (ethanol); plates (acetic acid) |
Key spectral features include:
A typical synthesis involves:
Methylation with iodomethane in DMF/K₂CO₃ converts hydroxyl to methoxy groups, while demethylation via HBr or LiOH/thiophenol regenerates phenolic hydroxyl groups.
The nitro group is reduced to an amine, forming intermediates for entacapone and tolcapone. These drugs inhibit dopamine degradation, enhancing Parkinson’s treatment efficacy.
Via methylation, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde becomes 3,4-dimethoxy-5-nitrobenzaldehyde, a precursor to quinones used in coenzyme Q synthesis.
Method | Reagents | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
Direct Nitration of Vanillin | Concentrated HNO₃/Glacial Acetic Acid | 5°C | 75 | High (ortho position) |
Mixed Acid Nitration | HNO₃/H₂SO₄ mixture | Room Temperature to 50°C | 50-94 | Position dependent |
Ceric Ammonium Nitrate | CAN in 5-90% Acetic Acid | Room Temperature | Variable | Moderate |
Acetyl Nitrate/Silica Gel | Acetyl Nitrate on SiO₂ | Room Temperature | 88 | High |
Yttrium Nitrate Mediated | Y(NO₃)₃·6H₂O in Glacial Acetic Acid | Room Temperature | 87-92 | Exclusive 5-nitro |
Fuming HNO₃ in Sulfolane | Fuming HNO₃ in Sulfolane | Controlled Flow Conditions | High | High |
The development of catalytic systems for selective nitro group introduction has emerged as a significant area of research driven by the need for more environmentally sustainable and selective nitration processes [21] [22]. Traditional mixed acid nitration, while effective, generates substantial acidic waste and often lacks the selectivity required for complex synthetic applications [22]. Catalytic approaches offer the potential for improved atom economy, reduced waste generation, and enhanced selectivity control [21].
Solid acid catalysts have shown particular promise for selective aromatic nitration reactions [21] [23]. Research by various groups has demonstrated that zeolites, mixed metal oxides, and other solid acid materials can effectively catalyze nitration reactions using dilute nitric acid as the nitrating agent [23] [24]. The key advantage of these systems lies in their ability to generate nitronium ions at the catalyst surface while providing shape selectivity through pore structure effects [25] [26].
Molybdenum-based catalysts have emerged as particularly effective systems for continuous-flow nitration processes [21]. Studies by researchers demonstrated that Mo(VI)-supported TiO₂-ZrO₂ mixed-metal oxides can catalyze the nitration of aromatic compounds with aqueous nitric acid under liquid-phase conditions [21]. The optimal catalyst, prepared by sol-gel methods with calcination at 700°C, achieved over 90% yield at a weight hourly space velocity of 4.0 h⁻¹ [21]. Long-term stability studies revealed that 87% yield was maintained even after processing approximately 43-fold excess of substrate relative to catalyst mass [21].
Iron-molybdenum-silica catalysts represent another successful class of solid acid systems for vapor-phase nitration [23]. Research conducted on Fe/Mo/SiO₂ catalysts showed that these materials can achieve over 80% benzene conversion with 99% selectivity for mononitrobenzene using dilute nitric acid [23]. The high selectivity reflects the ability of these catalysts to control the extent of nitration through their acidic properties and pore structure [23].
Rare earth metal-based catalytic systems have also shown significant potential for selective nitration reactions [27] [28]. Yttrium nitrate has been demonstrated to be an effective catalyst for the nitration of phenolic compounds, including vanillin, at room temperature [8] [27]. The method allows for clean nitration without oxidation side reactions and enables rapid isolation of products through simple filtration [27]. Studies using Y(NO₃)₃·6H₂O in glacial acetic acid achieved 87% isolated yield for vanillin nitration within 10 minutes, producing exclusively the 5-nitro isomer [8].
Cerium-based catalysts, particularly cerium ammonium nitrate (CAN), have found application in oxidative nitration processes [28] [29]. CAN functions as both an oxidizing agent and a source of nitronium ions, enabling the nitration of electron-rich aromatic compounds under mild conditions [28] [29]. The method using CAN in acetic acid has been applied to vanillin nitration, though yields and selectivities vary depending on specific reaction conditions [28].
Zeolite-based catalytic systems offer unique advantages in terms of shape selectivity and recyclability [25] [26]. Modified mesoporous Y zeolite has been shown to catalyze highly regioselective nitration of azobenzene using nitrogen dioxide as the nitro source, achieving ortho/para ratios improved from 0.70 to 2.39 in the presence of the catalyst [25]. H-beta zeolite has demonstrated excellent performance in fluorotoluene nitration with 70% nitric acid, showing high conversion and selectivity that can be maintained through multiple recycling cycles [24].
Table 3: Catalytic Systems for Selective Nitro Group Introduction
Catalyst System | Operating Temperature (°C) | Selectivity Features | Key Advantages |
---|---|---|---|
Mo(VI)/TiO₂-ZrO₂ | 700 (calcination) | High WHSV tolerance | Continuous flow capability |
Fe/Mo/SiO₂ | 200 | >99% mononitrobenzene | Vapor phase operation |
Ce₄Cu₆Co₀.₅Oₓ/MCM-41 | Room Temperature | 91.6% mono-nitroacetanilide | Strong acidic sites |
H-Beta Zeolite | Room Temperature | Para-selective | High stability, recyclable |
Y(NO₃)₃·6H₂O | Room Temperature | Ortho/para directing | Clean reaction, high yield |
CAN (Cerium Ammonium Nitrate) | Room Temperature | Oxidative nitration | Mild conditions, versatile |
Modified Mesoporous Y Zeolite | Moderate | Ortho regioselective | High ortho/para ratio |
The development of biocatalytic systems represents an emerging frontier in selective nitration chemistry [30] [31]. Researchers at the University of Florida have developed engineered cytochrome P450 enzymes capable of selective nitration of indole-containing compounds using nitric oxide and oxygen as co-substrates [30]. These "self-sufficient" enzymes combine nitration-promoting P450 domains with reductase domains, eliminating the need for auxiliary redox proteins [30]. While currently limited to specific substrate classes, this approach demonstrates the potential for highly selective and environmentally benign nitration processes [30].
The integration of computational methods with experimental catalyst development has proven valuable for understanding and optimizing catalytic nitration systems [25]. Density functional theory calculations have been used to identify active sites and predict regioselectivity in zeolite-catalyzed nitration reactions [25] [26]. These studies have provided insights into the relationship between catalyst structure and performance, enabling rational design of improved catalytic systems [25] [26].
The crystallographic investigation of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde reveals fundamental structural parameters essential for understanding its molecular geometry and solid-state packing arrangements. Based on comprehensive X-ray diffraction studies of closely related nitrobenzaldehyde derivatives, the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters demonstrate characteristic dimensions with a = 6.8249(2) Å, b = 14.3395(5) Å, c = 8.9089(3) Å, and β = 106.678(4)°, yielding a unit cell volume of 835.21(5) ų [1].
The molecular structure exhibits a planar conformation with an exceptionally low root-mean-square deviation of 0.018 Å for all non-hydrogen atoms, indicating minimal distortion from planarity [1]. This planarity is primarily attributed to the extended conjugation between the aromatic ring, nitro group, and aldehyde functionality. The maximum deviation from the mean molecular plane is observed at the nitro oxygen atom O5, with a deviation of 0.038(1) Å [1].
Bond length analysis reveals characteristic values consistent with aromatic systems bearing electron-withdrawing substituents. The C=O bond length of the aldehyde group measures 1.2068(16) Å, while the C-O bond lengths for the methoxy and hydroxyl groups are 1.4310(15) Å and 1.3271(14) Å, respectively [1]. The nitro group exhibits N-O bond distances of 1.2097(15) Å and 1.2367(15) Å, indicating the characteristic asymmetry of the nitro functionality [1].
A significant structural feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and adjacent nitro group, forming an O1—H1⋯O5 interaction with a distance of 2.6247(14) Å and an angle of 140° [1]. This interaction creates an S(6) ring motif that significantly influences the molecular conformation and stability.
Parameter | Value |
---|---|
Chemical formula | C₈H₇NO₅ |
Molecular weight | 197.15 |
Crystal system | Monoclinic |
Space group | P2₁/c |
Temperature (K) | 293 |
Unit cell dimensions | a = 6.8249(2) Å, b = 14.3395(5) Å, c = 8.9089(3) Å, β = 106.678(4)° |
Volume (ų) | 835.21(5) |
Density (Mg m⁻³) | 1.568 |
Molecular planarity (r.m.s. deviation) | 0.018 Å |
The vibrational spectroscopic characterization of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde provides detailed insights into the functional group interactions and molecular dynamics. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that enable unambiguous identification of the characteristic functional groups present in the molecule [1] [2] [3].
The hydroxyl group exhibits a characteristic broad absorption band at approximately 3200 cm⁻¹, attributed to O-H stretching vibrations [1]. This broadening is indicative of intermolecular hydrogen bonding interactions in the solid state. The aldehyde functionality is clearly identified by a very strong absorption at 1683 cm⁻¹, corresponding to the C=O stretching vibration [1]. This frequency is consistent with aromatic aldehydes bearing electron-withdrawing substituents.
The nitro group displays two prominent absorption bands that serve as diagnostic markers. The asymmetric N-O stretching vibration appears as a very strong band at 1547 cm⁻¹, while the symmetric N-O stretching occurs at 1366 cm⁻¹ [1] [2]. These frequencies are characteristic of nitro groups attached to aromatic systems and demonstrate the expected separation of approximately 180 cm⁻¹ between asymmetric and symmetric modes [4]. Additionally, a medium-intensity band at 881 cm⁻¹ is attributed to N-O scissoring vibrations of the nitro group [4].
The methoxy group contributions are evident through several characteristic absorptions. The C-O stretching vibration of the aromatic ether appears as a strong band at 1266 cm⁻¹ [1]. Methoxy C-H stretching vibrations are observed in the region 3100-3000 cm⁻¹, while C-H deformation modes appear in the range 1350-1150 cm⁻¹ [5]. The methyl group rocking vibrations contribute to absorptions in the 1370-1350 cm⁻¹ region [6].
Aromatic ring vibrations are characterized by C-H stretching modes in the 3100-3000 cm⁻¹ region and C-H in-plane bending vibrations at 1470-1450 cm⁻¹ [6]. Out-of-plane C-H bending vibrations appear in the 733-879 cm⁻¹ range, providing information about the aromatic substitution pattern [6]. Weak aromatic ring overtones are observed in the 1800-1700 cm⁻¹ region [1].
Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|
3200 (broad) | O-H stretching (hydroxyl) | Strong, broad |
1683 | C=O stretching (aldehyde) | Very strong |
1547 | N-O asymmetric stretching | Very strong |
1366 | N-O symmetric stretching | Strong |
1266 | C-O stretching (ether) | Strong |
881 | N-O scissoring | Medium |
1800-1700 (weak) | Aromatic overtones | Weak |
1350-1150 | C-H deformation modes | Medium |
Raman spectroscopic analysis complements the infrared data by providing information on symmetric vibrations and aromatic ring modes. The Raman spectrum typically shows enhanced intensities for symmetric stretching modes and aromatic ring breathing vibrations [7] [8]. Polarization measurements on related nitrobenzaldehyde compounds reveal that many aromatic ring modes exhibit significant depolarization ratios, confirming their assignment to symmetric vibrations [8].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization through detailed analysis of chemical shifts, coupling patterns, and multiplicities for different nuclear environments within 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the proposed molecular structure. The aldehyde proton appears as a distinctive singlet at δ 9.87 ppm, exhibiting the characteristic downfield chemical shift expected for formyl protons attached to electron-deficient aromatic systems [1]. This chemical shift reflects the combined deshielding effects of the carbonyl group and electron-withdrawing nitro substituent.
The aromatic region displays two distinct doublet signals corresponding to the remaining ring protons. The proton at position 3 (H-3) appears as a doublet at δ 7.62-7.63 ppm, while the proton at position 6 (H-6) resonates as a doublet at δ 8.10-8.11 ppm [1]. The significant downfield shift of H-6 reflects its proximity to the electron-withdrawing nitro group. The coupling patterns confirm the meta relationship between these protons with typical ³J coupling constants of approximately 2-3 Hz.
The methoxy group protons appear as a sharp singlet at δ 3.96 ppm, integrating for three protons [1]. This chemical shift is characteristic of aromatic methyl ethers and confirms the attachment of the methoxy group to the aromatic ring. The hydroxyl proton exhibits variable chemical shift behavior depending on concentration and solvent, typically appearing as a broad singlet in the range δ 11.5-12.0 ppm [1]. This significant downfield shift indicates participation in hydrogen bonding interactions.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom. The aldehyde carbon appears at δ 190.4 ppm, characteristic of aromatic aldehyde carbonyls bearing electron-withdrawing substituents [1]. This chemical shift reflects the deshielding effect of the carbonyl group and the electron-deficient nature of the aromatic system.
The aromatic carbon atoms exhibit distinct chemical shifts reflecting their electronic environments. The carbon bearing the hydroxyl group (C-2) appears at δ 150.0 ppm, while the nitro-substituted carbon (C-1) resonates at δ 147.7 ppm [1]. The carbon at position 6 appears at δ 137.0 ppm, and the quaternary carbon at position 4 resonates at δ 126.8 ppm. The methoxy-substituted carbon (C-5) appears at δ 120.9 ppm, while the remaining aromatic carbon (C-3) resonates at δ 112.5 ppm [1].
The methoxy carbon appears as a primary carbon signal at δ 56.8 ppm, confirming the presence of the methyl ether functionality [1]. The chemical shifts of the aromatic carbons reflect the complex electronic effects of the multiple substituents, with significant deshielding observed for carbons adjacent to electron-withdrawing groups.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Considerations
While ¹⁵N Nuclear Magnetic Resonance spectroscopy of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde at natural abundance presents significant experimental challenges due to the low natural abundance (0.3%) and low gyromagnetic ratio of ¹⁵N [9], theoretical chemical shift predictions based on computational studies of related nitroaromatic compounds provide valuable insights.
The nitro nitrogen is expected to resonate in the characteristic range for aromatic nitro compounds, typically between +25 to -25 ppm relative to nitromethane [10]. The exact chemical shift depends on the electronic environment and degree of conjugation with the aromatic system. Modern high-field Nuclear Magnetic Resonance spectrometers with multinuclear capabilities can potentially detect ¹⁵N signals at natural abundance, though extended acquisition times are required [9].
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 9.87 | CHO (aldehyde) | Singlet |
¹H | 7.62-7.63 | H-3 (aromatic) | Doublet |
¹H | 8.10-8.11 | H-6 (aromatic) | Doublet |
¹H | 3.96 | OCH₃ (methoxy) | Singlet |
¹³C | 190.4 | C=O (aldehyde) | Quaternary |
¹³C | 150.0 | C-2 (OH-bearing) | Quaternary |
¹³C | 147.7 | C-1 (NO₂-bearing) | Quaternary |
¹³C | 56.8 | OCH₃ (methoxy) | Primary |
Mass spectrometric analysis of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde reveals characteristic fragmentation pathways that provide structural confirmation and insights into the relative stability of different molecular fragments. Electron ionization mass spectrometry generates a distinctive fragmentation pattern reflecting the electronic structure and bond strengths within the molecule.
The molecular ion peak [M]⁺ appears at m/z 197 with moderate intensity (45% relative abundance), indicating reasonable stability of the molecular ion under electron impact conditions [11]. This molecular ion can undergo several characteristic fragmentation pathways typical of nitroaromatic compounds.
A major fragmentation pathway involves the loss of the nitro group (NO₂, 46 Da) to yield the base peak at m/z 167 (100% relative intensity) [11]. This fragmentation is characteristic of aromatic nitro compounds and reflects the relatively weak carbon-nitrogen bond in the nitro group. The resulting fragment corresponds to the hydroxymethoxybenzaldehyde cation, which exhibits enhanced stability due to resonance stabilization within the aromatic system.
Loss of the methyl radical (CH₃, 15 Da) from the molecular ion produces a fragment at m/z 182 with 15% relative intensity. This fragmentation typically occurs through α-cleavage adjacent to the oxygen atom of the methoxy group. Subsequently, combined loss of both the nitro group and methyl radical yields a fragment at m/z 152 (25% relative intensity).
The aldehyde functionality undergoes characteristic fragmentation through loss of the formyl radical (CHO, 29 Da). The fragment at m/z 137 (35% relative intensity) corresponds to [M - NO₂ - CHO]⁺, representing the hydroxymethoxybenzene cation. Further loss of the methyl group produces the fragment at m/z 122 (20% relative intensity).
Smaller fragments provide additional structural information. The fragment at m/z 109 (30% relative intensity) corresponds to substituted benzene ring systems, while m/z 94 (15% relative intensity) represents methylated phenol fragments. The fragment at m/z 81 (25% relative intensity) corresponds to substituted benzene cations, and m/z 65 (40% relative intensity) represents the stable cyclopentadienyl cation (C₅H₅⁺).
The fragmentation pattern exhibits the characteristic behavior of nitroaromatic aldehydes, with preferential loss of the nitro group as the primary fragmentation pathway [11]. This pattern is consistent with the electron-withdrawing nature of the nitro group, which weakens the carbon-nitrogen bond and facilitates fragmentation. The relative intensities of the fragments reflect the stability of the resulting cations, with the base peak corresponding to the most stable fragment ion.
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
197 [M]⁺ | 45 | Molecular ion |
182 | 15 | [M - CH₃]⁺ |
167 | 100 | [M - NO₂]⁺ (base peak) |
152 | 25 | [M - NO₂ - CH₃]⁺ |
137 | 35 | [M - NO₂ - CHO]⁺ |
122 | 20 | [M - NO₂ - CHO - CH₃]⁺ |
109 | 30 | Substituted benzene ring |
94 | 15 | Methylated phenol fragment |
81 | 25 | Substituted benzene fragment |
65 | 40 | Cyclopentadienyl cation |
Irritant